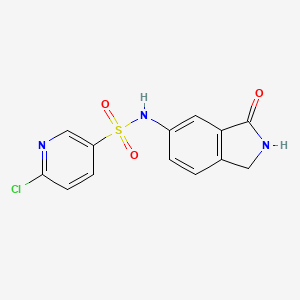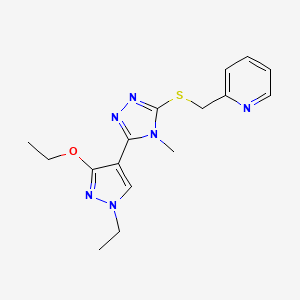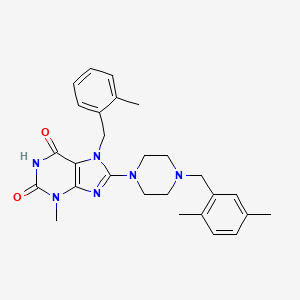![molecular formula C14H14O4S B2960784 2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione CAS No. 477866-42-5](/img/structure/B2960784.png)
2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique molecular structure. This compound is a derivative of Meldrum's acid, a cyclic ester of malonic acid, and is known for its applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione typically involves the Knoevenagel condensation reaction. This reaction is performed between 2-methylbenzaldehyde and Meldrum's acid in the presence of a base, such as piperidine or pyridine, under reflux conditions. The reaction proceeds through the formation of an intermediate enolate, which then reacts with the aldehyde to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the sulfanyl group to a sulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 2,2-Dimethyl-5-{[(2-methylphenyl)sulfonyl]methylene}-1,3-dioxane-4,6-dione.
Reduction: Formation of 2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methanol}-1,3-dioxane-4,6-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several scientific research applications across various fields:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. Its acidity and steric rigidity make it an excellent reagent for Knoevenagel condensation reactions.
Biology: The compound and its derivatives have shown potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty chemicals due to its versatility in organic synthesis.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione exerts its effects involves its interaction with various molecular targets and pathways. The compound's ability to form stable intermediates during reactions makes it a valuable reagent in synthetic chemistry. Its biological activities are attributed to its interaction with specific enzymes and receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): The parent compound of 2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione.
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione: A structurally similar compound with a phenyl group instead of a sulfanyl group.
Uniqueness: The presence of the sulfanyl group in this compound distinguishes it from its parent compound and other similar derivatives. This functional group imparts unique chemical reactivity and potential biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2,2-dimethyl-5-[(2-methylphenyl)sulfanylmethylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-9-6-4-5-7-11(9)19-8-10-12(15)17-14(2,3)18-13(10)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKLMHLPXPERKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC=C2C(=O)OC(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-cyclopentyl-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2960701.png)





![(E)-N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2960708.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2960712.png)
![N-(2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-4-methylaniline](/img/structure/B2960714.png)
![(2E)-3-(2-chlorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2960717.png)
![3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2960718.png)
![N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2960722.png)
![N-(2-(diethylamino)ethyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2960723.png)
![2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2960724.png)
